Calcium bis(4-hydroxybutyrate)

Hygroscopicity Solid-state stability Pharmaceutical formulation

Calcium bis(4-hydroxybutyrate) (CAS 82316-97-0), also designated calcium oxybate or calcium 4-hydroxybutanoate, is the divalent calcium salt of 4-hydroxybutyric acid (GHB) with molecular formula C₈H₁₄CaO₆ and molecular weight 246.27 Da. It belongs to the oxybate salt class, a group of CNS-depressant compounds that act as agonists at the GABA_B receptor and the GHB receptor.

Molecular Formula C8H14CaO6
Molecular Weight 246.27 g/mol
CAS No. 82316-97-0
Cat. No. B12695954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis(4-hydroxybutyrate)
CAS82316-97-0
Molecular FormulaC8H14CaO6
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Ca+2]
InChIInChI=1S/2C4H8O3.Ca/c2*5-3-1-2-4(6)7;/h2*5H,1-3H2,(H,6,7);/q;;+2/p-2
InChIKeyAZRRVLSHRWGNRS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium bis(4-hydroxybutyrate) CAS 82316-97-0: Procurement-Grade Profile for the Nonhygroscopic Oxybate Calcium Salt


Calcium bis(4-hydroxybutyrate) (CAS 82316-97-0), also designated calcium oxybate or calcium 4-hydroxybutanoate, is the divalent calcium salt of 4-hydroxybutyric acid (GHB) with molecular formula C₈H₁₄CaO₆ and molecular weight 246.27 Da. It belongs to the oxybate salt class, a group of CNS-depressant compounds that act as agonists at the GABA_B receptor and the GHB receptor [1]. Unlike the widely used sodium salt, the calcium salt can be prepared in a water-free, nonhygroscopic crystalline form, which fundamentally alters its handling, formulation, and storage characteristics [2]. The compound serves as a key active pharmaceutical ingredient (API) in the FDA-approved mixed-salt formulation Xywav® and finds additional utility as a synthetic intermediate and as a precursor or additive in biodegradable poly(4-hydroxybutyrate) biomaterials [1][3].

Why Sodium, Magnesium, or Potassium Oxybate Salts Cannot Simply Replace Calcium bis(4-hydroxybutyrate)


Although all oxybate salts deliver the same 4-hydroxybutyrate pharmacophore, the counterion dictates hygroscopicity, solid-state stability, pharmacokinetic profile, and sodium burden in ways that preclude simple one-to-one interchange [1]. The sodium salt is strongly hygroscopic, rendering it unsuitable for solid oral dosage forms and complicating precise gravimetric dosing in manufacturing [2]. Even between the two nonhygroscopic alkaline-earth salts—calcium and magnesium—differences in hydration state, crystallinity, and X-ray powder diffraction signatures enable forensic discrimination and affect dissolution behaviour [3]. When formulated as a mixed-salt product, the calcium component contributes to a 92% reduction in sodium load relative to sodium oxybate monotherapy, a distinction with direct clinical consequences for blood pressure and cardiovascular risk [4]. The quantitative evidence below demonstrates why procurement specifications must distinguish calcium bis(4-hydroxybutyrate) from other oxybate salts in pharmaceutical development, polymer research, and analytical reference standards.

Calcium bis(4-hydroxybutyrate) — Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Nonhygroscopic Solid-State Stability: Calcium vs. Sodium 4-Hydroxybutyrate

The water-free calcium 4-hydroxybutyrate salt is explicitly nonhygroscopic, whereas the corresponding sodium salt is strongly hygroscopic, a distinction that determines the feasibility of solid oral dosage form manufacturing [1]. Prior calcium salt preparations (British Patent 922,029) were themselves hygroscopic and usable only in liquid form; the Klosa patent teaches that recrystallization from organic solvent yields a nonhygroscopic, nonhydrated calcium salt that remains solid and storable [1]. A 2012 independent characterization study confirmed that group 2 (Ca, Mg) salts of GHB are nonhygroscopic, while group 1 (Na, K) salts are hygroscopic [2].

Hygroscopicity Solid-state stability Pharmaceutical formulation

Sodium Burden Reduction: Mixed-Salt Formulation with Calcium Oxybate Delivers 92% Less Sodium than Sodium Oxybate Monotherapy

At the maximum recommended nightly dose of 9 g, the calcium-containing mixed-salt oxybate formulation (Xywav®) delivers 131 mg of sodium, compared with approximately 1,640 mg of sodium from an equivalent dose of sodium oxybate (Xyrem®), representing a 92% reduction (absolute reduction of ~1,509 mg sodium per night) [1][2]. The sodium content of sodium oxybate ranges from 550 mg at 3 g/night to 1,640 mg at 9 g/night, which exceeds 70% of the WHO-recommended maximum daily sodium intake of 2 g [3]. This sodium-sparing profile was recognized by the FDA as clinically superior to sodium oxybate for reducing chronic sodium burden, a modifiable cardiovascular risk factor [3].

Sodium reduction Cardiovascular risk Narcolepsy pharmacotherapy

Pharmacokinetic Differentiation: Lower Peak Plasma Concentration and Delayed Time to Peak with Calcium-Containing Oxybate Formulation

In two Phase I randomized crossover studies in healthy adults, the lower-sodium oxybate formulation (LXB, containing calcium oxybate as a primary component) demonstrated a significantly lower maximum plasma concentration (Cmax) and delayed time to peak concentration (Tmax) compared with sodium oxybate (SXB) at equivalent 4.5-g single oral doses under fasted conditions [1]. In Study 1 (240 mL total aqueous volume), Cmax was 101.8 µg/mL for LXB vs. 135.7 µg/mL for SXB; Tmax was 0.75 h vs. 0.5 h. In Study 2 (60 mL volume), Cmax was 94.6 µg/mL vs. 123.0 µg/mL; Tmax was 1.0 h vs. 0.5 h. Area under the curve (AUC) was similar between formulations and met bioequivalence criteria, but Cmax did not [1]. Pooled analyses further demonstrated that higher Cmax is associated with a higher incidence of nausea and vomiting [1].

Pharmacokinetics Bioequivalence Cmax Tmax

Higher Melting Point and Thermal Stability: Calcium vs. Sodium 4-Hydroxybutyrate

The calcium salt of 4-hydroxybutyrate exhibits a significantly higher melting point than the corresponding sodium salt. The calcium salt (γ-hydroxybutyrate calcium salt, CAS 82316-97-0) has a reported melting point of 168–170°C , while the sodium salt (CAS 502-85-2) melts at 145–146°C . An independent Chinese-language synthesis study reported the GHB calcium salt melting point as approximately 150°C with decomposition at approximately 200°C, still exceeding the sodium salt's melting range [1]. This 22–25°C elevation in melting point reflects stronger ionic lattice energy in the divalent calcium salt and is relevant for processing conditions requiring thermal stress during formulation, drying, or analytical method development.

Melting point Thermal stability Solid-state characterization

Differential Catalytic Activity in Thermal Degradation of Poly(4-hydroxybutyrate) Biomaterials

In a comparative thermogravimetric and pyrolysis-GC/MS study of metal compound effects on aliphatic polyesters, all metal compounds tested (including Ca, Na, Zn, Sn, Al) were effective at catalyzing the cyclic rupture of poly(4-hydroxybutyrate) (P4HB) molecules via unzipping depolymerization from the ω-hydroxyl chain end or random intramolecular transesterification, releasing γ-butyrolactone [1]. However, the degradation behavior diverged sharply across polymer type: calcium compounds accelerated random chain scission in poly(3-hydroxybutyrate) (P3HB) and facilitated transesterification in poly(ε-caprolactone) (PCL), while showing distinct gravimetric profiles—the gravimetric change of PCL with Ca compound was detected at almost identical temperature regions regardless of Ca content, unlike Zn, Sn, and Al compounds which shifted degradation to lower temperatures [1]. This polymer-specific and metal-specific degradation catalysis means that residual calcium ions from calcium bis(4-hydroxybutyrate) used as a monomer precursor or additive will modulate P4HB thermal processing and end-of-life degradation differently than sodium, zinc, or tin residues [1].

Polymer degradation Thermal stability Poly(4-hydroxybutyrate) Catalytic effects

Calcium bis(4-hydroxybutyrate) — High-Confidence Research and Industrial Application Scenarios


Solid Oral Dosage Form Development of Oxybate Pharmaceuticals

The nonhygroscopic nature of water-free calcium bis(4-hydroxybutyrate) uniquely enables the development of solid oral dosage forms (tablets, capsules, dragees) of 4-hydroxybutyrate, a pharmaceutical presentation that is impossible with the hygroscopic sodium salt [1]. The patent explicitly claims that the nonhygroscopic calcium salt can be incorporated into pharmaceutically acceptable carriers for tranquilizing and/or sleeping drug preparations [1]. Pharmaceutical development teams selecting an oxybate salt for solid-dose applications should specify calcium bis(4-hydroxybutyrate) and require certification of nonhygroscopic character and water-free crystalline form per the methods described in US Patent 4,393,236 [1].

Low-Sodium Oxybate Therapy for Narcolepsy and Idiopathic Hypersomnia — Clinical Manufacturing

The calcium-containing mixed-salt oxybate formulation (Xywav®) is indicated for cataplexy and excessive daytime sleepiness in narcolepsy (adults and children ≥7 years) and is the first FDA-approved drug for idiopathic hypersomnia in adults [2]. The 92% sodium reduction (131 mg vs. ~1,640 mg per maximum 9-g nightly dose) directly addresses cardiovascular risk in a patient population with elevated cardiometabolic comorbidity [3]. Contract manufacturing organizations (CMOs) and API suppliers serving this indication must source calcium oxybate meeting pharmaceutical-grade specifications as a component of the fixed-ratio mixed-salt drug product [2][3].

Poly(4-hydroxybutyrate) Biomaterial Synthesis with Controlled Thermal Degradation Profile

Calcium bis(4-hydroxybutyrate) serves as a monomer precursor or additive in the synthesis of poly(4-hydroxybutyrate) (P4HB), an absorbable thermoplastic polyester used in biomedical sutures, scaffolds, and drug delivery systems [4]. The catalytic effect of residual calcium ions on P4HB thermal degradation—specifically the acceleration of cyclic rupture via unzipping depolymerization and random transesterification—must be accounted for in polymer processing [4]. Researchers selecting a 4-hydroxybutyrate salt for P4HB synthesis should choose the calcium salt when a degradation catalyst that does not shift PCL-type degradation to lower temperatures (unlike Zn/Sn/Al compounds) is required [4].

Forensic and Analytical Reference Standard for Oxybate Salt Discrimination

X-ray powder diffraction (XRPD) provides a rapid, non-destructive method for discriminating between sodium, potassium, magnesium, and calcium salts of 4-hydroxybutyrate, as demonstrated in a 2012 forensic characterization study [5]. Calcium bis(4-hydroxybutyrate) exhibits a unique diffraction pattern distinct from all other oxybate salts [5]. Forensic laboratories and analytical reference standard providers should procure the individual calcium salt to establish authentic reference spectra and enable unambiguous identification of seized or diverted oxybate materials [5].

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